molecular formula C29H36N4O4 B2602895 N-cyclohexyl-5-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide CAS No. 1223896-38-5

N-cyclohexyl-5-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Cat. No. B2602895
CAS RN: 1223896-38-5
M. Wt: 504.631
InChI Key: VOWYGRXIBXXMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-5-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a useful research compound. Its molecular formula is C29H36N4O4 and its molecular weight is 504.631. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-5-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-5-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Facile Synthesis and Potential Antimicrobial Activity : Compounds with similar structures have been synthesized and explored for their antimicrobial properties. For instance, the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives demonstrates the potential of such compounds for antimicrobial applications, which could suggest a similar utility for N-cyclohexyl-5-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide (Elkholy & Morsy, 2006).

  • Cyclization Reactions and Derivative Synthesis : Research into cyclization reactions with anthranilates and other compounds leads to various derivatives, highlighting the chemical versatility and potential for creating compounds with specific biological activities, including anticancer or antiparasitic effects (Shikhaliev et al., 2008).

  • Anticancer Properties : The synthesis and evaluation of quinoline derivatives, including those with modifications akin to the structure of N-cyclohexyl-5-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide, have shown significant antiproliferative activities, suggesting potential applications in cancer treatment. Compounds structurally related to quinazoline have demonstrated inhibitory effects on various cancer cell lines, indicating the possibility of anticancer applications for similar compounds (Mohareb et al., 2022).

  • Enzyme Inhibition : The study of quinazoline analogues has shown potential for enzyme inhibition, which can be crucial in the development of therapeutic agents targeting specific biological pathways. This suggests that compounds like N-cyclohexyl-5-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide could be explored for similar applications (Rosowsky et al., 1999).

properties

IUPAC Name

N-cyclohexyl-5-[1-[2-(3,5-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O4/c1-20-16-21(2)18-23(17-20)31-27(35)19-33-25-13-7-6-12-24(25)28(36)32(29(33)37)15-9-8-14-26(34)30-22-10-4-3-5-11-22/h6-7,12-13,16-18,22H,3-5,8-11,14-15,19H2,1-2H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWYGRXIBXXMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-5-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

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